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Compound of Interest

Compound Name: 2,6-Bis(chloromethyl)pyridine

Cat. No.: B1207206

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2,6-Bis(chloromethyl)pyridine, a key building block in the synthesis of various pyridine
derivatives. This document presents quantitative data from Nuclear Magnetic Resonance
(NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed
experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 2,6-Bis(chloromethyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR)

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.73 Triplet (t) 1H H-4 (Pyridine ring)
H-3, H-5 (Pyridine
7.40 Doublet (d) 2H )
ring)
4.65 Singlet (s) 4H -CH2Cl
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13C NMR (Carbon-13 NMR)

Chemical Shift (8) ppm Assighment

156.3 C-2, C-6 (Pyridine ring)
138.1 C-4 (Pyridine ring)
122.1 C-3, C-5 (Pyridine ring)
46.5 -CH:CI

Infrared (IR) Spectroscopy

A definitive, comprehensive table of all IR absorption peaks for 2,6-Bis(chloromethyl)pyridine
is not readily available in the public domain. However, the FT-IR and FT-Raman spectra have
been recorded in the regions of 4000-400 cm~* and 3500-100 cm~1, respectively. Key expected
absorptions based on the functional groups present would include:

e C-H stretching (aromatic): Typically in the range of 3100-3000 cm~1.

e C-H stretching (aliphatic -CHz-): Typically just below 3000 cm~1.

e C=C and C=N stretching (aromatic ring): Multiple bands in the 1600-1400 cm~1 region.
e C-H bending (aliphatic -CH2-): Around 1465 cm~1.

e C-Cl stretching: Typically in the range of 800-600 cm—1.

Mass Spectrometry (MS)

Detailed fragmentation data with relative intensities for 2,6-Bis(chloromethyl)pyridine is not
consistently reported across publicly available sources. The molecular weight of 2,6-
Bis(chloromethyl)pyridine is 176.04 g/mol . The mass spectrum would be expected to show
a molecular ion peak (M*) at m/z 176, with characteristic isotopic peaks for the two chlorine
atoms (M+2 and M+4). Common fragmentation pathways would likely involve the loss of a
chlorine atom ([M-CI]*) or a chloromethyl group ([M-CH2CI]*).
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Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses. While specific
instrumental parameters for the analysis of 2,6-Bis(chloromethyl)pyridine are not always
published, these general protocols are applicable and can be adapted.

NMR Spectroscopy

Sample Preparation:

A solution of 2,6-Bis(chloromethyl)pyridine is prepared by dissolving approximately 10-20 mg
of the solid compound in about 0.5-0.7 mL of a deuterated solvent, typically deuterated
chloroform (CDCIs), in a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

Spectrometer: A high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz
instrument.

e Nuclei: *H and 3C.
e Solvent: CDCls.
 Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
e 'H NMR Parameters:
o Pulse sequence: Standard single-pulse experiment.
o Number of scans: 16-32.
o Relaxation delay: 1-5 seconds.
o Spectral width: Appropriate for the proton chemical shift range (e.g., -2 to 12 ppm).
e 13C NMR Parameters:

o Pulse sequence: Proton-decoupled pulse experiment.
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o Number of scans: 1024 or more due to the low natural abundance of 13C.
o Relaxation delay: 2-5 seconds.

o Spectral width: Appropriate for the carbon chemical shift range (e.g., 0 to 200 ppm).

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

o Approximately 1-2 mg of solid 2,6-Bis(chloromethyl)pyridine is finely ground with about
100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

e The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Instrumentation and Data Acquisition:

e Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

o Spectral Range: Typically 4000-400 cm™1,

e Resolution: 4 cm~1.

o Background: A background spectrum of the pure KBr pellet is recorded and automatically
subtracted from the sample spectrum.

o Data Presentation: The spectrum is typically presented as percent transmittance versus
wavenumber (cm~1).

Mass Spectrometry

Sample Introduction and lonization (Electron lonization - El):

e A small amount of the solid sample is introduced into the mass spectrometer, often via a
direct insertion probe or after separation by gas chromatography (GC).

e The sample is vaporized by heating in the ion source.
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e The gaseous molecules are then bombarded with a high-energy electron beam (typically 70
eV) to induce ionization, primarily forming a molecular ion (M*).

Mass Analysis and Detection:

e Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the resulting ions
based on their mass-to-charge ratio (m/z).

o Detector: An electron multiplier detects the ions.

o Data Acquisition: The mass spectrum is recorded, displaying the relative abundance of ions
at each m/z value.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques
described.
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Caption: General experimental workflows for NMR, FT-IR, and Mass Spectrometry.
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¢ To cite this document: BenchChem. [Spectroscopic Data of 2,6-Bis(chloromethyl)pyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1207206#spectroscopic-data-nmr-ir-ms-of-2-6-bis-
chloromethyl-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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